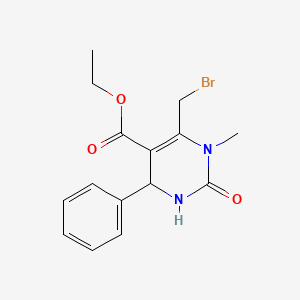
ethyl 6-(bromomethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Übersicht
Beschreibung
Ethyl 6-(bromomethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H17BrN2O3 and its molecular weight is 353.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.04225 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 6-(bromomethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C15H17BrN2O3
- Molecular Weight : 353.21 g/mol
The structure features a bromomethyl group, a phenyl group, and an ethyl ester group attached to a tetrahydropyrimidine core. The presence of these functional groups contributes to its reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination : The precursor compound is treated with N-bromosuccinimide (NBS) under radical conditions.
- Reaction Conditions : The reaction is often conducted in solvents like carbon tetrachloride or chloroform and requires light to initiate the bromination process .
Biological Activity
This compound exhibits a range of biological activities:
Antiviral and Antibacterial Properties
Research indicates that compounds within the tetrahydropyrimidine class demonstrate significant antiviral and antibacterial effects. The structural similarity of this compound to known bioactive molecules suggests potential effectiveness against various pathogens .
The biological activity is primarily attributed to the compound's ability to interact with molecular targets through:
- Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as amines and thiols.
- Hydrogen Bonding : The carbonyl and ester groups facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity .
Study on Anticancer Activity
A study involving related compounds from the tetrahydropyrimidine family showcased their potential as anticancer agents. These compounds were found to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction .
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds has revealed that modifications at the bromomethyl position can significantly alter biological activity. For instance, the introduction of different halogen substituents has been shown to enhance or diminish activity against specific targets .
Comparative Analysis
| Compound | Biological Activity | Key Features |
|---|---|---|
| Ethyl 6-(bromomethyl)-1-methyl | Antiviral, antibacterial | Bromomethyl group enhances reactivity |
| Ethyl 6-(chloromethyl)-1-methyl | Moderate antibacterial | Chlorine substituent less reactive |
| Ethyl 6-(iodomethyl)-1-methyl | Higher antibacterial | Iodine increases lipophilicity |
Eigenschaften
IUPAC Name |
ethyl 4-(bromomethyl)-3-methyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-3-21-14(19)12-11(9-16)18(2)15(20)17-13(12)10-7-5-4-6-8-10/h4-8,13H,3,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPAHXHKKWCOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















